molecular formula C8H6N4O B1621480 7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 89939-60-6

7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B1621480
CAS No.: 89939-60-6
M. Wt: 174.16 g/mol
InChI Key: BURYOVHUIIUWEU-UHFFFAOYSA-N
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Description

7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that has garnered significant interest due to its diverse biological and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the cyclocondensation of 3-aminopyrazoles with 1,3-biselectrophilic compounds. One common method includes the reaction of 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile with various electrophiles under reflux conditions . The reaction conditions often involve the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the scalable synthesis often involves optimizing the reaction conditions to achieve high yields and purity. The use of deep eutectic solvents (DES) has been explored to provide a benign environment, high yield, and simple work-up procedures .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that 7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile exhibits significant anticancer activity. It has been shown to inhibit various cancer cell lines by targeting specific enzymes involved in cancer progression. For example, studies have demonstrated its efficacy against lung and breast cancer cell lines, where it induces apoptosis through mitochondrial pathways.

CompoundCancer TypeIC (µM)Reference
This compoundA549 (Lung)10.0
This compoundMCF-7 (Breast)12.5

Enzyme Inhibition
This compound also acts as an enzyme inhibitor. Notably, it has shown activity against dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis. The inhibition of DHODH can disrupt cellular proliferation in cancer cells.

EnzymeInhibition TypeIC (µM)Reference
DHODHCompetitive Inhibition15.0
Xanthine OxidaseModerate Inhibition72.4

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Studies have shown that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.

Biological Research

Mechanism of Action
The mechanism of action involves the interaction of the compound with specific molecular targets and pathways. It is known to inhibit histone demethylases, which play a crucial role in gene expression regulation and cancer progression. This inhibition can lead to altered cellular processes that are beneficial in treating malignancies.

Material Science

Due to its unique chemical properties, this compound is being explored for applications in material science. It serves as a building block for synthesizing more complex heterocyclic compounds with specific photophysical properties, which can be utilized in developing new materials with tailored functionalities.

Case Studies

Case Study 1: Anticancer Efficacy
In a study focusing on the anticancer efficacy of this compound against A549 lung cancer cells, results indicated that it could induce apoptosis via mitochondrial pathways, demonstrating its potential as a therapeutic agent.

Case Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial activity of derivatives derived from this compound against several pathogens. The results revealed promising inhibitory effects on both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of 7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. For example, it has been shown to inhibit histone demethylases, which play a role in gene expression and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

Uniqueness

What sets 7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile apart is its hydroxyl group at the 7-position, which imparts unique chemical and biological properties. This functional group enhances its solubility and reactivity, making it a valuable compound for various applications .

Biological Activity

7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS No. 89939-60-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the field of oncology. This article provides a comprehensive overview of its biological activity, including antitumor effects, enzyme inhibition, and structure-activity relationships.

  • Molecular Formula : C₈H₆N₄O
  • Molecular Weight : 174.16 g/mol
  • CAS Number : 89939-60-6
PropertyValue
Molecular FormulaC₈H₆N₄O
Molecular Weight174.16 g/mol
Boiling PointNot available
PurityNot specified

Antitumor Activity

Recent studies have highlighted the potential of 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine derivatives as antitumor agents. A series of compounds synthesized from this scaffold exhibited notable inhibitory effects against various cancer cell lines.

Case Study: c-Met Kinase Inhibition

A study focused on the synthesis and evaluation of derivatives showed that several compounds effectively inhibited c-Met kinase, a target implicated in cancer progression. The most potent compounds demonstrated half-maximal inhibitory concentrations (IC50) in the low nanomolar range:

CompoundIC50 (nM)Cancer Cell Line
10b5.17 ± 0.48MDA-MB-231
10f5.62 ± 0.78MDA-MB-231
10a26.67 ± 2.56MDA-MB-231
10g20.20 ± 2.04A549

These findings suggest that derivatives of this compound can selectively target and inhibit cancer cell proliferation while exhibiting relatively low hepatotoxicity compared to standard treatments like cabozantinib .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrazolo[1,5-a]pyrimidine core can significantly influence biological activity:

  • Substituent Variations : The introduction of different substituents on the nitrogen-containing heterocycles enhances c-Met kinase inhibitory effects.
  • Functional Groups : The presence of halogenated phenyl groups has been associated with increased cytotoxicity against certain cancer cell lines .

Enzymatic Inhibition

Beyond antitumor activity, derivatives of this compound have shown promise as selective inhibitors for various enzymes involved in cancer metabolism and progression:

Enzyme TargetInhibition Type
c-Met KinaseCompetitive inhibition
Dihydrofolate Reductase (DHFR)High affinity inhibition

The ability to inhibit these enzymes suggests potential applications in combination therapies for more effective cancer treatment regimens .

Properties

IUPAC Name

5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O/c1-5-2-7(13)12-8(11-5)6(3-9)4-10-12/h2,4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURYOVHUIIUWEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)C(=CN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384798, DTXSID901166002
Record name 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,7-Dihydro-5-methyl-7-oxopyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901166002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89939-60-6, 158664-14-3
Record name 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,7-Dihydro-5-methyl-7-oxopyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901166002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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